![molecular formula C18H18FNO4S B2365816 methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327171-77-6](/img/structure/B2365816.png)
methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is an organic compound known for its versatile chemical properties. It belongs to the family of sulfonyl acrylates, which are characterized by their distinctive sulfonyl and acrylate groups. The presence of the fluorine and ethylphenyl groups in this molecule imparts unique reactivity and potential for various applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate typically involves a multistep reaction sequence. One common method is the Michael addition reaction. This involves the reaction between methyl acrylate and 4-ethylphenylamine under basic conditions to form the intermediate adduct. The subsequent step involves introducing the sulfonyl group via a sulfonation reaction using 2-fluorobenzenesulfonyl chloride. These reactions are typically conducted under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors that allow for precise control over reaction parameters. The process might utilize catalysts and solvents to enhance reaction rates and selectivity. Standard techniques like distillation and crystallization are used for purification, ensuring that the final product meets the necessary specifications for use in various applications.
化学反应分析
Types of Reactions: Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is largely influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating properties of the amino group.
Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, often under acidic conditions. Reduction reactions might utilize hydrogenation catalysts such as palladium on carbon. Substitution reactions can be facilitated by nucleophiles like hydroxide ions or organometallic reagents under anhydrous conditions.
Major Products Formed: Depending on the reaction conditions, the major products can include derivatives where the sulfonyl or amino groups have been modified or substituted. These products often have significant variations in physical and chemical properties, making them suitable for different applications in research and industry.
科学研究应用
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is extensively used in various fields due to its unique structure and reactivity. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, its derivatives can act as inhibitors or modulators of enzymatic activities, making it valuable in drug discovery and development. In medicine, it may be explored for its potential therapeutic properties, particularly in oncology and anti-inflammatory treatments. In industry, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
作用机制
The compound exerts its effects through various molecular mechanisms. The sulfonyl group can interact with biological targets such as enzymes, inhibiting their activity by forming stable sulfonamide bonds. The amino group can participate in hydrogen bonding and other non-covalent interactions, modulating the compound's binding affinity to its targets. The fluorine atom can influence the compound's lipophilicity and membrane permeability, enhancing its biological activity and pharmacokinetic profile.
相似化合物的比较
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate stands out due to its combination of functional groups, which imparts a unique set of chemical and biological properties. Similar compounds might include other sulfonyl acrylates and amino acrylates, such as methyl 2-[(4-ethylphenyl)amino]-3-[(2-methylphenyl)sulfonyl]acrylate or methyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-chlorophenyl)sulfonyl]acrylate. The uniqueness of this compound lies in its specific functional group arrangement, which provides a distinctive balance of reactivity and stability.
This detailed breakdown captures the essence of this compound's chemistry, preparation, and applications. It showcases the versatility and potential impact of this compound in various scientific and industrial domains.
属性
IUPAC Name |
methyl (E)-3-(4-ethylanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-3-13-8-10-14(11-9-13)20-12-17(18(21)24-2)25(22,23)16-7-5-4-6-15(16)19/h4-12,20H,3H2,1-2H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXRODQKRKGLGB-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)
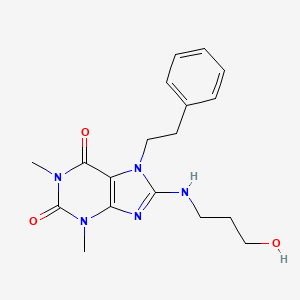
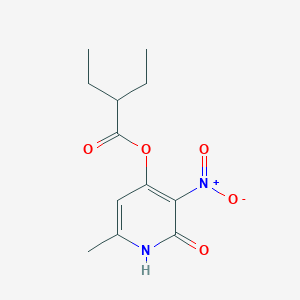
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365739.png)
![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)
![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)
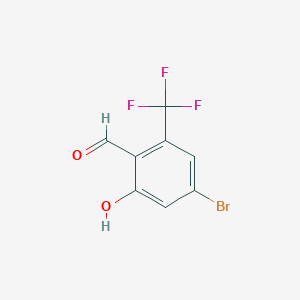
![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)
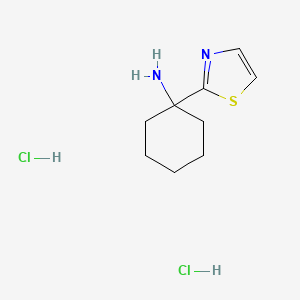
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)
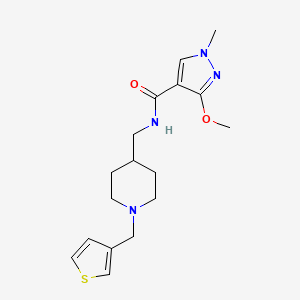
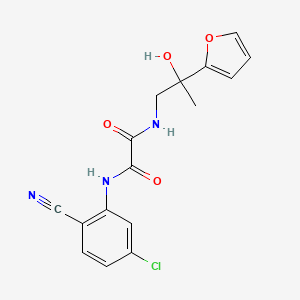
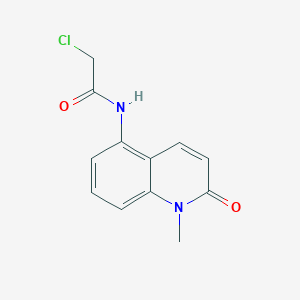
![2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2365754.png)
